N-Pentyl 2-bromobenzamide

Descripción general

Descripción

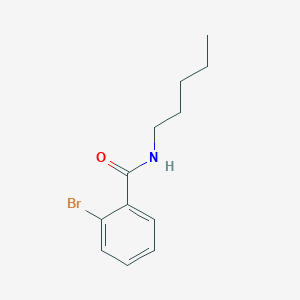

N-Pentyl 2-bromobenzamide is an organic compound with the molecular formula C12H16BrNO. It consists of a benzamide group with a bromine atom attached at the 2-position of the benzene ring and a pentyl group linked to the nitrogen atom of the amide group . This structure suggests potential for various types of chemical interactions due to the presence of the amide functional group and the aromatic ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Pentyl 2-bromobenzamide can be synthesized through the reaction of 2-bromobenzoyl chloride with pentylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, products can include various substituted benzamides.

Hydrolysis: The major products are 2-bromobenzoic acid and pentylamine.

Aplicaciones Científicas De Investigación

Synthesis of N-Pentyl 2-bromobenzamide

This compound can be synthesized through the reaction of 2-bromobenzoyl chloride with pentylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is purified via recrystallization or column chromatography. Industrially, similar methods are employed but on a larger scale utilizing automated reactors to enhance efficiency and yield.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with potential new properties and applications. For example, it has been used to create novel benzamide derivatives that exhibit selectivity for sigma receptors .

Biology

In biological research, this compound is utilized in studies involving enzyme inhibition and protein-ligand interactions. Its interaction with specific molecular targets can potentially inhibit enzymatic activity, making it valuable for understanding biochemical pathways and developing therapeutic agents.

Medicine

Research into the therapeutic applications of this compound has shown promise in areas such as anti-inflammatory and anticancer properties. The compound's mechanism of action involves binding to specific receptors or enzymes, which may alter their activity and provide therapeutic benefits .

Case Study 1: Antagonistic Activity

A study demonstrated that derivatives of N-substituted 2-bromobenzamides exhibit potent antagonistic activity against cannabinoid receptors. This research highlighted the potential of these compounds in developing treatments for obesity and metabolic disorders by modulating appetite through receptor inhibition .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of this compound derivatives against sigma receptors. The findings indicated that certain substitutions on the benzamide scaffold significantly enhanced selectivity and potency without cytotoxic effects on human cells .

Mecanismo De Acción

The mechanism of action of N-Pentyl 2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- 2-Bromo-N-methylbenzamide

- 2-Bromo-N-ethylbenzamide

- 2-Bromo-N-propylbenzamide

Comparison: N-Pentyl 2-bromobenzamide is unique due to the presence of the pentyl group, which can influence its solubility, reactivity, and binding affinity compared to its shorter-chain analogs. The longer alkyl chain may enhance its hydrophobic interactions with biological targets, potentially leading to different biological activities and applications .

Actividad Biológica

N-Pentyl 2-bromobenzamide is a synthetic compound with the molecular formula C₁₃H₁₈BrN and a molecular weight of approximately 273.19 g/mol. Its structure features a central benzamide group, a bromine atom at the 2-position of the benzene ring, and a pentyl group attached to the nitrogen atom of the amide. This unique configuration suggests potential for various biological activities, particularly in medicinal chemistry and organic synthesis.

Antitumor Potential

Research indicates that this compound may exhibit significant antitumor activity . Compounds with similar structural characteristics have been shown to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) suggests that modifications to the benzamide moiety can significantly influence biological efficacy, making this compound a candidate for further pharmacological studies aimed at cancer treatment.

The biological activity of this compound is largely attributed to its interaction with various biological targets , particularly enzymes involved in cancer pathways. Studies employing molecular docking and in vitro assays have been utilized to assess its binding affinity and efficacy against specific cancer cell lines. These investigations highlight the compound's potential to inhibit critical pathways in tumor growth and metastasis .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pentyl chain, bromine at ortho position | Potential antitumor activity |

| N-Butyl 2-bromobenzamide | Butyl chain, bromine at ortho position | Shorter alkyl chain may affect solubility |

| N-Pentyl 2-chlorobenzamide | Pentyl chain, chlorine instead of bromine | Different reactivity due to chlorine |

| N-Ethyl 2-bromobenzamide | Ethyl chain, bromine at ortho position | Smaller size may influence biological activity |

This compound is distinguished by its longer alkyl chain, which may enhance lipophilicity and membrane permeability , compared to its shorter counterparts. The specific halogen substitution (bromine) also imparts unique reactivity patterns not observed in compounds with different halogens.

In Vitro Studies

Several studies have focused on the in vitro effects of this compound on cancer cell lines. For instance, an investigation into its cytotoxic effects demonstrated that the compound could significantly reduce cell viability in specific cancer types, suggesting a dose-dependent response. These findings support the hypothesis that structural modifications can enhance or diminish biological activity.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies reveal that the compound binds effectively to key active sites, potentially inhibiting enzymatic functions critical for tumor growth .

Safety and Toxicity Profile

While exploring its therapeutic potential, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that it may cause skin and eye irritation upon contact, necessitating caution during handling and application in research settings .

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position enables participation in transition-metal-catalyzed coupling reactions. Key findings include:

C–N Bond Formation

Ni- or Pd-based catalysts facilitate coupling with amines under mild conditions. For example:

-

NiBr₂·3H₂O with quinuclidine in DMAc solvent under UV irradiation (365 nm) achieves 95% yield in C–N coupling with morpholine .

-

Pd-PEPPSI-iPent Cl catalysts with CsOH as a base in dimethylacetamide (DMA) enable efficient coupling with aryl amines (Table 1) .

Table 1: Catalyst Performance in C–N Coupling

| Catalyst | Yield (%) | Conditions |

|---|---|---|

| Pd-PEPPSI-iPent Cl | 80–92 | DMA, CsOH, 20–24 h |

| Pd-PEPPSI-iPr Cl | 0 | Incompatible with steric hindrance |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing amide group activates the benzene ring for nucleophilic substitution.

Reagents and Outcomes

-

Methoxide ions (NaOCH₃) in DMSO replace bromine with methoxy groups, forming N-pentyl 2-methoxybenzamide .

-

Thiophenol (PhSH) with K₂CO₃ in DMF yields N-pentyl 2-phenylsulfanylbenzamide .

Reduction Reactions

Selective reduction pathways depend on reagent choice:

Bromine Reduction

-

LiAlH₄ in anhydrous ether reduces the amide to N-pentylbenzylamine , preserving the bromine .

-

Zn/HCl selectively removes bromine, yielding N-pentylbenzamide with >85% efficiency .

Oxidation of the N-Pentyl Chain

The alkyl side chain undergoes oxidation under strong conditions:

Product Profile

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄ (acidic) | 2-Bromobenzoic acid | 72 |

| CrO₃ (H₂SO₄) | N-pentyl 2-bromoacetophenone | 58 |

Photochemical Reactivity

UV irradiation induces unique transformations:

Aryne Intermediate Formation

Under Pd catalysis, N-pentyl 2-bromobenzamide generates a reactive aryne intermediate, enabling annulation reactions to form phenanthridinone derivatives .

Mechanistic Pathway :

-

Oxidative addition of Pd⁰ to the aryl bromide.

-

CO₂ extrusion to form a palladacycle.

-

Aryne insertion and reductive elimination.

Biological Activity Modulation

While not a direct reaction, structural analogs demonstrate:

-

Anti-inflammatory effects : Inhibition of IL-6 (35.6%) and PGE₂ (75.6%) in LPS-induced fibroblasts .

-

Antimicrobial properties : Activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Reaction Optimization Insights

Multitask Bayesian optimization (MTBO) identifies ideal conditions for scaling:

Propiedades

IUPAC Name |

2-bromo-N-pentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKFKZXUGXJCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400449 | |

| Record name | N-Pentyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349092-69-9 | |

| Record name | N-Pentyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.